molecular formula C16H40N6 B038923 N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine CAS No. 120239-63-6

N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine

Cat. No.: B038923
CAS No.: 120239-63-6
M. Wt: 316.53 g/mol
InChI Key: LYBWJVKFJAIODE-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine is a polyamine compound with the molecular formula C15H38N6. It is characterized by its four aminopropyl groups attached to a central butanediamine backbone. This compound is known for its high cationic charge density, making it useful in various applications, particularly in the fields of chemistry and biology.

Scientific Research Applications

N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of dendrimers and other complex molecules.

    Biology: Employed in the preparation of polycationic polymers for gene delivery and other biomedical applications.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic formulations.

    Industry: Utilized in the production of specialty chemicals and as a curing agent in epoxy resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine typically involves the reaction of 1,4-dibromobutane with 3-aminopropylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.

Industrial Production Methods

Industrial production of N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminopropyl groups can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding amine oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated derivatives.

Comparison with Similar Compounds

N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine can be compared with other polyamines such as:

    N,N,N’,N’-Tetrakis(3-aminopropyl)-1,3-propanediamine: Similar structure but with a different central backbone.

    N,N,N’,N’-Tetrakis(3-aminopropyl)ethylenediamine: Contains an ethylenediamine core instead of butanediamine.

    Tris(3-aminopropyl)amine: Contains three aminopropyl groups attached to a central nitrogen atom.

The uniqueness of N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine lies in its specific structure, which provides a balance between flexibility and stability, making it suitable for a variety of applications.

Properties

IUPAC Name

N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H40N6/c17-7-3-13-21(14-4-8-18)11-1-2-12-22(15-5-9-19)16-6-10-20/h1-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBWJVKFJAIODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN(CCCN)CCCN)CN(CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H40N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073084
Record name N,N,N',N'-Tetrakis-(3-aminopropyl)butane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120239-63-6
Record name N,N,N′,N′-Tetrakis(3-aminopropyl)-1,4-butanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120239-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120239636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Butanediamine, N1,N1,N4,N4-tetrakis(3-aminopropyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N,N',N'-Tetrakis-(3-aminopropyl)butane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.359
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Record name N,N,N',N'-TETRAKIS(3-AMINOPROPYL)-1,4-BUTANEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Research suggests that N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine can interact with biological macromolecules like proteins at aqueous-organogel interfaces. Specifically, it appears to facilitate the transfer of electrolyte anions from the organic phase to a protein layer on the aqueous side of the interface. [] This interaction differs from smaller molecules like the polypropylenimine tetraamine dendrimer (DAB-AM-4), which did not exhibit the same adsorption behavior. []

A:

  • Spectroscopic Data: While a comprehensive spectroscopic analysis is beyond the scope of this Q&A, key characterization techniques include 1H-NMR, 13C-NMR, IR spectroscopy, and Mass Spectrometry. [] These methods provide insights into the compound's structure, bonding, and functional groups.

A: this compound has shown potential as a structure-directing template in hydrothermal synthesis. [] In a specific study, it facilitated the formation of a novel adamite-type cobalt zinc phosphate compound with a distinct framework structure. [] This highlights its potential in designing materials with tailored properties.

A: Research demonstrates the utility of this compound in developing selective electrochemical sensors. [] It has been incorporated into ionophore-immobilized membrane electrodes for the detection of Cr(VI) in aqueous solutions. [] This application showcases its potential for environmental monitoring and analytical sensing.

A: Yes, researchers have utilized this compound as an initiator for the controlled polymerization of α-amino acid-N-carboxyanhydrides (NCAs). [] This approach aims to synthesize hybrid poly-amino acid – synthetic polymer materials with specific properties. []

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